![molecular formula C14H17ClN2O B3846707 4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846707.png)
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Overview
Description
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia. However, its development was halted due to safety concerns. Despite this, GW501516 has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mechanism of Action
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and reduced lipid accumulation.
Biochemical and Physiological Effects:
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have several biochemical and physiological effects in preclinical studies. It increases endurance and exercise capacity by enhancing skeletal muscle oxidative metabolism and reducing muscle fatigue. It also promotes fat burning by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipid synthesis and storage.
Advantages and Limitations for Lab Experiments
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several advantages as a research tool, including its ability to activate PPARδ selectively and its well-established pharmacokinetics and pharmacodynamics. However, its use in lab experiments is limited by its potential toxicity and safety concerns, particularly in relation to its effects on the liver and the development of cancer.
Future Directions
There are several potential future directions for research on 4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole. One area of interest is its potential use in the treatment of metabolic disorders, particularly in combination with other drugs. Another area of interest is its potential use in the prevention and treatment of cardiovascular diseases. Additionally, further research is needed to fully understand the safety and toxicity of 4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole and to develop safer and more effective PPARδ agonists.
Scientific Research Applications
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders. In preclinical studies, it has been shown to improve insulin sensitivity, reduce inflammation, and promote fat burning. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and heart failure.
properties
IUPAC Name |
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10-14(11(2)17-16-10)4-3-9-18-13-7-5-12(15)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHLOVWIOXJFFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.